molecular formula C7H13NO3S B14314683 2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane CAS No. 111718-91-3

2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane

Cat. No.: B14314683
CAS No.: 111718-91-3
M. Wt: 191.25 g/mol
InChI Key: IQRSNUHLWBBRKH-UHFFFAOYSA-N
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Description

2-(Methanesulfonyl)-1-oxa-2-azaspiro[25]octane is a unique chemical compound characterized by its spirocyclic structure, which includes an oxazolidine ring fused to a cyclopropane ring

Preparation Methods

The synthesis of 2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane typically involves several steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under specific reaction conditions. For example, a derivative of 1-aminocyclopropane carboxylic acid can be used as an initial raw material. The synthesis process may include steps such as substitution, addition of protective groups, esterification, re-substitution, and deprotection . Industrial production methods may involve optimizing these steps to achieve higher yields and purity.

Chemical Reactions Analysis

2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane can be compared with other spirocyclic compounds, such as 4,7-diazaspiro[2.5]octane and its derivatives. These compounds share similar structural features but differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and chemical properties make it a valuable tool for chemists, biologists, and industrial researchers. Further studies are needed to fully explore its applications and mechanisms of action.

Properties

CAS No.

111718-91-3

Molecular Formula

C7H13NO3S

Molecular Weight

191.25 g/mol

IUPAC Name

2-methylsulfonyl-1-oxa-2-azaspiro[2.5]octane

InChI

InChI=1S/C7H13NO3S/c1-12(9,10)8-7(11-8)5-3-2-4-6-7/h2-6H2,1H3

InChI Key

IQRSNUHLWBBRKH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1C2(O1)CCCCC2

Origin of Product

United States

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